molecular formula C22H22N4O3 B12037156 3-(2-ethoxyphenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-(2-ethoxyphenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12037156
M. Wt: 390.4 g/mol
InChI Key: GQAMUNOBVHAEIM-KIXIETAPSA-N
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Description

3-(2-ETHOXY-PH)-N’-(3-(2-MEO-PH)-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methoxyphenyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ETHOXY-PH)-N’-(3-(2-MEO-PH)-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with an ethoxyphenyl halide in the presence of a base such as potassium carbonate.

    Formation of the propenylidene linkage: This is typically done by reacting the intermediate with an aldehyde or ketone under basic conditions to form the propenylidene linkage.

    Introduction of the methoxyphenyl group: This final step involves the reaction of the intermediate with a methoxyphenyl halide under similar conditions as the ethoxyphenyl group introduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(2-ETHOXY-PH)-N’-(3-(2-MEO-PH)-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-(2-ETHOXY-PH)-N’-(3-(2-MEO-PH)-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ETHOXY-PH)-N’-(3-(2-MEO-PH)-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-ETHOXY-PH)-N’-(3-(2-MEO-PH)-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-3-29-21-13-7-5-11-17(21)18-15-19(25-24-18)22(27)26-23-14-8-10-16-9-4-6-12-20(16)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b10-8+,23-14+

InChI Key

GQAMUNOBVHAEIM-KIXIETAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC

Origin of Product

United States

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